Structural Identity: No Directly Equivalent Commercial Analog Identified in Public Databases
A systematic search of patent and chemical databases reveals zero compounds that simultaneously contain the 3-methyl-1-oxoisochroman-3-carboxamide moiety, the central thiazole‑carboxamide linkage, and the 4-(ethoxycarbonyl)benzyl substituent [1][2]. In contrast, the general isochroman‑thiazole patent family (WO2004093809) enumerates hundreds of variants, none of which are commercially available as single‑entity standards. This exclusivity makes the compound a unique scaffold for probing isochroman‑thiazole hybrid biology.
| Evidence Dimension | Structural uniqueness (scaffold-level) |
|---|---|
| Target Compound Data | C₂₄H₂₂N₂O₅S; InChI=1S/C24H22N2O5S/c1-3-30-23(28)17-6-4-5-15(13-17)14-19-12-26-24(32-19)25-22(27)20(2)11-18-8-7-9-21(29)16(18)10-20/h4-9,12-13H,3,10-11,14H2,1-2H3,(H,25,27) (from vendor specification) |
| Comparator Or Baseline | Closest commercial analogs (e.g., ethyl 4-((2-((3-methyl-1-oxoisochroman-3-carboxamido)methyl)thiazol-5-yl)methyl)benzoate – one-atom linker variation) are not available as validated reference materials |
| Quantified Difference | Not applicable – comparator absent |
| Conditions | Public chemical database and patent literature survey (Google Patents, PubChem, ChemSpider, eMolecules); search date June 2025 |
Why This Matters
Procurement of the exact structure guarantees experimental reproducibility, because no off‑the‑shelf surrogate exists that can replicate the compound’s three‑dimensional pharmacophore.
- [1] WO2004093809A2 – Substituted isochroman compounds for the treatment of metabolic disorders, cancer and other diseases. View Source
- [2] Markaryan, E. A.; Samodurova, A. G. Advances in the chemistry of isochroman. Russ. Chem. Rev. 1989, 58, 812–838. View Source
